Chemical structure and properties of 4-(tert-Butyl)pyridin-2-amine
Chemical structure and properties of 4-(tert-Butyl)pyridin-2-amine
Technical Whitepaper: 4-(tert-Butyl)pyridin-2-amine – Structural Dynamics and Synthetic Utility
Executive Summary
4-(tert-Butyl)pyridin-2-amine (CAS: 33252-26-5) is a specialized heterocyclic building block that bridges the gap between simple pyridines and complex pharmacological scaffolds.[1][2][3][4][5][6] Distinguished by the steric bulk of the tert-butyl group at the C4 position and the nucleophilic amino group at C2, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, coordination ligands (e.g., PyOx), and materials for optoelectronics. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in modern drug discovery.
Chemical Identity & Structural Analysis
The molecule features a pyridine ring substituted with an electron-donating amino group at the ortho (C2) position and a bulky tert-butyl group at the para (C4) position.
-
Molecular Formula: C
H N [6] -
SMILES: CC(C)(C)c1ccnc(N)c1
Electronic and Steric Effects[8]
-
The tert-Butyl Group (C4):
-
Steric Bulk: The large hydrophobic volume of the tert-butyl group (
) prevents π-stacking aggregation, a common issue with planar aminopyridines. This improves solubility in non-polar organic solvents (DCM, Toluene) compared to the unsubstituted 2-aminopyridine. -
Electronic Influence: It exerts a weak inductive (+I) effect, slightly increasing electron density on the pyridine ring, which enhances the basicity of the ring nitrogen (
) compared to the unsubstituted analog.
-
-
The Amino Group (C2):
-
Dual Nature: Acts as both a hydrogen bond donor (
) and an acceptor (via the ring nitrogen). -
Tautomerism: While 2-aminopyridines can exist in amino and imino forms, the amino tautomer is predominant in the ground state due to aromatic stabilization.
-
Physicochemical Profile
| Property | Value / Description | Context |
| Molecular Weight | 150.22 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |
| Physical State | Solid | Low-melting solid; often handled as an oil if impure. |
| LogP (Predicted) | ~1.96 – 2.5 | Lipophilic; penetrates cell membranes effectively. |
| pKa (Predicted) | ~6.9 – 7.1 (Ring N) | More basic than pyridine (5.25) due to resonance donation from -NH |
| H-Bond Donors | 1 (–NH | Critical for binding site interactions (e.g., hinge region of kinases). |
| H-Bond Acceptors | 2 (Ring N, –NH | Facilitates chelation in ligand design. |
Synthetic Pathways
The synthesis of 4-(tert-Butyl)pyridin-2-amine is non-trivial due to the need for regioselectivity. Two primary methodologies are employed: the classical Chichibabin reaction and modern transition-metal-free amination.
Method A: The Chichibabin Reaction (Classical)
Direct amination of 4-(tert-butyl)pyridine using sodium amide (
-
Mechanism: Nucleophilic attack of the amide ion (
) at the electron-deficient C2 position, followed by hydride elimination. -
Challenges: High temperatures (
C) often lead to dimerization (4,4'-di-tert-butyl-2,2'-bipyridine). -
Optimization: Conducting the reaction under nitrogen pressure or using specific solvents (e.g., xylene) can favor the monomeric amine product.
Method B: NaH/LiI Mediated Amination (Modern)
A milder protocol developed to avoid harsh conditions and dimerization.
-
Reagents: Sodium Hydride (NaH), Lithium Iodide (LiI), and amine source (if substituting) or ammonia equivalents.
-
Mechanism: LiI activates the NaH, making it a more effective hydride acceptor/base, facilitating the addition-elimination sequence at lower temperatures.
Method C: Amination of 2-Halo-4-tert-butylpyridine
-
Precursor: 4-tert-butylpyridine-N-oxide
2-chloro-4-tert-butylpyridine (via ). -
Step: Nucleophilic aromatic substitution (
) with ammonia or ammonia surrogates (e.g., benzylamine followed by deprotection).
Visualization: Synthetic Workflows
Figure 1: Comparative synthetic routes. Method A is direct but prone to dimerization; Method C is multi-step but highly regioselective.
Reactivity & Functionalization
The 2-amino-4-tert-butylpyridine scaffold exhibits distinct reactivity patterns useful for library generation:
-
Electrophilic Aromatic Substitution (EAS):
-
The amino group strongly activates the ring.
-
C3 Position: The most reactive site for halogenation (e.g., NBS, NIS) or nitration, due to ortho-direction by the amino group and beta-position relative to the ring nitrogen.
-
C5 Position: Secondary site for substitution, sterically less hindered than C3 but electronically less favored than C3 in some contexts.
-
-
N-Functionalization:
-
Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in drug design to modulate lipophilicity).
-
Buchwald-Hartwig Coupling: The primary amine serves as an excellent coupling partner for aryl halides to generate diarylamines.
-
-
Ligand Behavior:
-
Acts as an N,N-bidentate ligand precursor. Reaction with oxalyl chloride or similar linkers generates PyOx (Pyridine-Oxazoline) ligands, which are privileged chiral catalysts in asymmetric synthesis.
-
Applications in Medicinal Chemistry
Pharmacophore Role
In kinase inhibitors, the 2-aminopyridine motif functions as a "hinge binder." The ring nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Met residue), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
-
Lipophilic Anchor: The tert-butyl group fits into hydrophobic pockets (e.g., the gatekeeper region or specificity pocket), improving potency and selectivity by excluding water and increasing van der Waals contacts.
-
Solubility Modulator: Unlike planar aromatic substituents (e.g., phenyl), the spherical tert-butyl group disrupts crystal packing, often improving the solubility of the final drug candidate.
Visualization: Pharmacophore Interaction
Figure 2: The "Hinge Binding" mode of 2-amino-4-tert-butylpyridine in kinase active sites.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent oxidation of the amino group.
-
Handling: Use standard PPE (nitrile gloves, safety glasses). Avoid inhalation of dust/vapors.
-
First Aid: In case of contact, wash with copious soap and water. If inhaled, move to fresh air.
References
-
Chichibabin Reaction Mechanism & Kinetics
-
Source: Wikipedia / Organic Chemistry Portal.
-
Context: Direct amination of pyridines using sodium amide.
-
-
Synthesis of 4-tert-butyl-2-chloropyridine (Precursor)
-
Source: Google Patents (CN110041249A).
- Context: Protocol for N-oxide formation and chlorin
-
-
Physicochemical Properties (LogP, Solubility)
-
Application in PyOx Ligand Synthesis
-
Source: NCBI / PMC.
- Context: Use of tert-butyl pyridine derivatives in asymmetric c
-
-
Modern Amination Protocols (NaH/LiI)
-
Source: Organic Syntheses / ResearchGate.
-
Context: C2 amination of pyridines avoiding harsh Chichibabin conditions.
-
Sources
- 1. 33252-26-5|4-(tert-Butyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]
- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 5. 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine,72914-19-3-Amadis Chemical [amadischem.com]
- 6. 4-(Tert-butyl)pyridin-2-amine | 33252-26-5 [sigmaaldrich.com]
- 7. 4-tert-butylpyridine [stenutz.eu]
